![molecular formula C22H24N4O4S B2429286 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2034340-50-4](/img/structure/B2429286.png)
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a methylsulfonyl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring and azetidine ring are both heterocycles, which can have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the phenyl groups, and the nitrogen atoms in the 1,2,3-triazole and azetidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl group could impact its solubility .Applications De Recherche Scientifique
Selective COX-2 Inhibition and Cancer Therapy
A synthetic β-lactam-structured COX-2 inhibitor, with a structure similar to the compound , has shown effectiveness in inhibiting the proliferation of cancerous lymphoblasts isolated from patients diagnosed with acute lymphocytic leukemia (ALL) through inducing apoptosis but not affecting normal lymphocytes. This indicates potential applications in cancer therapy, particularly targeting COX-2 as a mechanism to induce cell death in cancerous cells while sparing healthy cells (Pirahmadi et al., 2015).
Antimicrobial Activity
Compounds with sulfonyl groups and structures incorporating azetidinone units have been evaluated for their antimicrobial properties. For example, novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety exhibited antimicrobial activities that exceeded the activity of reference drugs in some cases. This suggests that derivatives with one sulfonyl group can be potent against bacteria and fungi, highlighting their potential use in developing new antimicrobial agents (Alsaedi et al., 2019).
Biochemical and Pharmacological Research
Sulfonyl aromatic alcohols have been identified as products formed by electrolysis of certain dyes, indicating their potential for biochemical applications and as intermediates in pharmacological research. Their properties, such as hydrophobicity/lipophilicity and toxicity, are areas of interest for further study (Elizalde-González et al., 2012).
Drug Metabolism and Pharmacokinetics
The use of biocatalysis for drug metabolism studies, as shown with a biaryl-bis-sulfonamide AMPA receptor potentiator, underscores the relevance of these compounds in understanding the metabolic pathways and pharmacokinetics of new drug candidates. This approach facilitates the production of mammalian metabolites in sufficient amounts for structural characterization, supporting drug development processes (Zmijewski et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-31(28,29)21-10-7-17(8-11-21)9-12-22(27)25-14-19(15-25)26-13-18(23-24-26)16-30-20-5-3-2-4-6-20/h2-8,10-11,13,19H,9,12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZAVPZGFAFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.